1,3-Bis(5-bromopyridin-2-yl)urea 1,3-Bis(5-bromopyridin-2-yl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC15863654
InChI: InChI=1S/C11H8Br2N4O/c12-7-1-3-9(14-5-7)16-11(18)17-10-4-2-8(13)6-15-10/h1-6H,(H2,14,15,16,17,18)
SMILES:
Molecular Formula: C11H8Br2N4O
Molecular Weight: 372.02 g/mol

1,3-Bis(5-bromopyridin-2-yl)urea

CAS No.:

Cat. No.: VC15863654

Molecular Formula: C11H8Br2N4O

Molecular Weight: 372.02 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(5-bromopyridin-2-yl)urea -

Specification

Molecular Formula C11H8Br2N4O
Molecular Weight 372.02 g/mol
IUPAC Name 1,3-bis(5-bromopyridin-2-yl)urea
Standard InChI InChI=1S/C11H8Br2N4O/c12-7-1-3-9(14-5-7)16-11(18)17-10-4-2-8(13)6-15-10/h1-6H,(H2,14,15,16,17,18)
Standard InChI Key YSZWPYUJHMXMSV-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC=C1Br)NC(=O)NC2=NC=C(C=C2)Br

Introduction

Chemical Properties and Structural Features

The compound’s structure comprises two 5-bromopyridine rings linked via a urea functional group (NHCONH-\text{NH}-\text{CO}-\text{NH}-). The bromine atoms at the 5-position of each pyridine ring contribute to its electronic and steric properties, making it distinct from non-halogenated urea derivatives. Key physicochemical properties include:

PropertyValue/Description
Molecular FormulaC11H8Br2N4O\text{C}_{11}\text{H}_8\text{Br}_2\text{N}_4\text{O}
Molecular Weight372.02 g/mol
SMILES NotationO=C(NC1=NC=C(Br)C=C1)NC2=NC=C(Br)C=C2
Halogenation PatternBromine at 5-position of pyridine
Hydrogen Bonding CapacityUrea group enables strong interactions

The bromine atoms enhance electrophilic reactivity, facilitating participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the urea group provides hydrogen-bonding sites for molecular recognition .

Synthetic Methodologies

Phosgene and Triphosgene-Based Routes

A common synthesis involves reacting 5-bromo-2-aminopyridine with phosgene or triphosgene (CCl3O2CCl3\text{CCl}_3\text{O}_2\text{CCl}_3) in the presence of a base such as triethylamine. This method yields symmetrical ureas via the intermediate formation of isocyanates . For example:

  • Step 1: 5-Bromo-2-aminopyridine reacts with triphosgene to generate an isocyanate intermediate.

  • Step 2: The intermediate undergoes nucleophilic attack by a second equivalent of 5-bromo-2-aminopyridine, forming the urea product.

Yields typically range from 60–85%, depending on reaction conditions .

Carbonyldiimidazole (CDI)-Mediated Synthesis

An alternative approach uses 1,1'-carbonyldiimidazole (CDI) as a phosgene substitute. CDI reacts with 5-bromo-2-aminopyridine in tetrahydrofuran (THF) to form the urea derivative in high yields (up to 98%) . This method avoids toxic phosgene gas and is preferred for laboratory-scale synthesis.

Structural Characterization

Spectroscopic Data

  • NMR: 1H^1\text{H} NMR spectra show characteristic peaks for pyridine protons (δ 7.5–8.5 ppm) and urea NH groups (δ 9.0–10.0 ppm) .

  • IR: Stretching vibrations at 1650–1700 cm1^{-1} (C=O) and 3300–3500 cm1^{-1} (N–H) confirm the urea moiety .

Biological Activity and Applications

Enzyme Inhibition

Urea derivatives are known inhibitors of soluble epoxide hydrolase (sEH) and matrix metalloproteinases (MMPs) . Molecular docking studies indicate that brominated ureas bind to MMP-2 and MMP-9 catalytic sites with scores comparable to clinical inhibitors .

Materials Science

In coordination polymers, urea ligands facilitate the formation of porous frameworks with applications in gas storage and catalysis . The bromine atoms in 1,3-bis(5-bromopyridin-2-yl)urea could further functionalize these materials via post-synthetic modifications.

ParameterDetails
Hazard StatementsH315, H319, H335 (Skin/Eye irritation, Respiratory irritation)
Precautionary MeasuresUse gloves, eye protection, and ventilation
StorageKeep in a dry, cool place away from light

Comparative Analysis with Related Compounds

CompoundStructural FeaturesKey Differences
1,3-Di(pyridin-2-yl)ureaNon-brominated pyridine ringsLower reactivity and lipophilicity
1-(5-Bromopyridin-2-yl)-3-(tetrahydrofuran-3-yl)ureaTetrahydrofuran substituentEnhanced solubility in polar solvents
1,3-Bis(4-chlorophenyl)ureaChlorophenyl groupsDifferent halogen substitution pattern

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